5-Chloro-1-(3-iodophenyl)-1-oxopentane
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Overview
Description
5-Chloro-1-(3-iodophenyl)-1-oxopentane is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, along with a ketone group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3-iodophenyl)-1-oxopentane typically involves the following steps:
Starting Materials: The synthesis begins with 3-iodobenzene and 5-chloropentan-2-one.
Halogenation: The 3-iodobenzene is subjected to halogenation to introduce the chlorine atom.
Coupling Reaction: A coupling reaction, such as a Suzuki-Miyaura coupling, is employed to link the halogenated benzene with the pentanone derivative. This reaction is typically catalyzed by palladium and requires a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3-iodophenyl)-1-oxopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the halogens.
Reduction: The major product is 5-chloro-1-(3-iodophenyl)-1-pentanol.
Oxidation: The major product is 5-chloro-1-(3-iodophenyl)-1-pentanoic acid.
Scientific Research Applications
5-Chloro-1-(3-iodophenyl)-1-oxopentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-Chloro-1-(3-iodophenyl)-1-oxopentane exerts its effects depends on the specific reactions it undergoes. In medicinal chemistry, its activity would be related to its interaction with biological targets, such as enzymes or receptors. The presence of halogens can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(4-iodophenyl)-1-oxopentane: Similar structure but with the iodine atom in the para position.
5-Bromo-1-(3-iodophenyl)-1-oxopentane: Bromine replaces chlorine, potentially altering reactivity and biological activity.
5-Chloro-1-(3-bromophenyl)-1-oxopentane: Bromine replaces iodine, affecting the compound’s properties.
Properties
IUPAC Name |
5-chloro-1-(3-iodophenyl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIO/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPGJELLTNUACE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621996 |
Source
|
Record name | 5-Chloro-1-(3-iodophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-90-2 |
Source
|
Record name | 5-Chloro-1-(3-iodophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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